4-(4-Methylphenyl)-2-azaspiro[4.4]nonane
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Overview
Description
4-(4-Methylphenyl)-2-azaspiro[4.4]nonane is a chemical compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional shape. This particular compound features a spiro[4.4]nonane core with a 4-methylphenyl group attached to the nitrogen atom, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-2-azaspiro[4.4]nonane can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with a suitable spiro[4.4]nonane precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and functional group transformations to achieve the desired spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(4-Methylphenyl)-2-azaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-1,2,4-triazaspiro[4.4]nonane-3-thione
- 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives
Uniqueness
4-(4-Methylphenyl)-2-azaspiro[4.4]nonane is unique due to its specific spiro structure and the presence of a 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H21N |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C15H21N/c1-12-4-6-13(7-5-12)14-10-16-11-15(14)8-2-3-9-15/h4-7,14,16H,2-3,8-11H2,1H3 |
InChI Key |
PNWXNRZPWMZGTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC23CCCC3 |
Origin of Product |
United States |
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